molecular formula C21H17NO2 B5686982 N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide

N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide

Cat. No. B5686982
M. Wt: 315.4 g/mol
InChI Key: YLLBSXXWHUMPKU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide, also known as DMF-DMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMF-DMA belongs to the class of naphthofurans, which are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. Akt is a serine/threonine kinase that plays a key role in cell survival and proliferation. The mTOR pathway is a downstream target of Akt and is involved in the regulation of cell growth and metabolism. N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide inhibits the activity of Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has been shown to exhibit anti-inflammatory and anti-microbial properties. N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide also exhibits potent anti-microbial activity against a wide range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide is its potent anti-cancer activity. N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide exhibits activity against a wide range of cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. However, one of the main limitations of N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide. One direction is to develop novel formulations of N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide that improve its solubility and bioavailability. Another direction is to investigate the potential of N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide as a treatment for other diseases, such as inflammatory and infectious diseases. Finally, further studies are needed to elucidate the mechanism of action of N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide and to identify novel targets for its therapeutic applications.
In conclusion, N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide is a promising compound with potential therapeutic applications in the treatment of cancer, inflammatory, and infectious diseases. Its potent anti-cancer activity, anti-inflammatory and anti-microbial properties make it a promising candidate for the development of novel drugs. Further research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide and to identify new targets for its therapeutic applications.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide is a multi-step process that involves the reaction of 2-naphthoic acid with 3,4-dimethylaniline in the presence of a coupling reagent, followed by the cyclization of the resulting intermediate with a Lewis acid catalyst. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide is in the treatment of cancer. N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide induces cell cycle arrest and apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway.

properties

IUPAC Name

N-(3,4-dimethylphenyl)benzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-13-7-9-16(11-14(13)2)22-21(23)20-12-18-17-6-4-3-5-15(17)8-10-19(18)24-20/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLBSXXWHUMPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide

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